Dermostatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

11120-15-3 |

|---|---|

Molecular Formula |

C40H64O11 |

Molecular Weight |

720.9 g/mol |

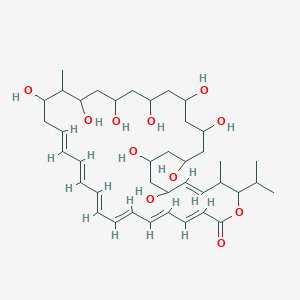

IUPAC Name |

(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+ |

InChI Key |

LSYAYTGVPHMMBZ-VMYRXBQLSA-N |

SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Isomeric SMILES |

CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Synonyms |

Dermostatin |

Origin of Product |

United States |

Foundational & Exploratory

Dermostatin's Putative Mechanism of Action on Fungal Ergosterol: A Technical Guide Based on Polyene Antibiotic Models

Disclaimer: Scientific literature providing in-depth, modern analysis of the specific mechanism of action for the polyene antibiotic Dermostatin is scarce. Therefore, this technical guide outlines the presumed mechanism based on extensive research conducted on other well-characterized polyene macrolides, such as Amphotericin B and Nystatin. The experimental data and protocols presented herein are derived from studies on these analogous compounds and serve as a model for understanding this compound's interaction with fungal ergosterol (B1671047).

Executive Summary

This compound, a polyene macrolide antibiotic, is presumed to exert its antifungal activity primarily through a direct interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death. The core mechanism is believed to involve the formation of transmembrane channels, leading to increased membrane permeability and leakage of vital intracellular components. Additionally, recent models for other polyenes suggest that ergosterol sequestration from the membrane may also play a crucial role. Disruption of membrane integrity by polyenes triggers cellular stress responses, activating signaling pathways such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) pathways, in an attempt to counteract the damage. This guide provides a detailed overview of this putative mechanism, supported by experimental data from analogous compounds, and outlines the methodologies used to investigate these interactions.

Core Mechanism of Action: Interaction with Ergosterol

The selective toxicity of polyene antibiotics like this compound against fungi is attributed to their higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1] The mechanism can be dissected into several key stages:

2.1. Binding to Ergosterol and Pore Formation:

Polyenes possess a rigid, hydrophobic macrolide ring and a flexible, hydrophilic chain of hydroxyl groups. This amphipathic nature facilitates their insertion into the lipid bilayer of the fungal cell membrane. Once inserted, they are thought to self-assemble with ergosterol molecules to form ion-permeable channels or pores.[2] These pores have a hydrophilic interior, allowing the passage of monovalent ions (K+, Na+, H+) and small molecules out of the cell, leading to a disruption of the electrochemical gradient and ultimately, cell death.[3]

2.2. Membrane Permeabilization and Ion Leakage:

The formation of these transmembrane channels dramatically increases the permeability of the fungal cell membrane.[3] This leads to the rapid efflux of intracellular potassium ions, which is a hallmark of polyene action. The loss of potassium and the influx of protons leads to intracellular acidification and disruption of essential enzymatic processes.[4]

2.3. Ergosterol Sequestration Model:

An alternative and complementary model suggests that polyenes can also act as "ergosterol sponges," extracting ergosterol from the fungal membrane. This sequestration of ergosterol disrupts the structure and function of lipid rafts and other membrane domains that are critical for the activity of membrane-bound enzymes and signaling proteins.[5]

The following diagram illustrates the primary proposed mechanisms of polyene antibiotic action on the fungal cell membrane.

Caption: Proposed mechanisms of this compound action on the fungal cell membrane.

Quantitative Data for Polyene-Ergosterol Interaction (Based on Analogues)

Due to the lack of specific quantitative data for this compound, the following tables summarize key parameters for the well-studied polyenes Amphotericin B and Nystatin. These values provide a comparative baseline for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Polyene Antibiotics against Candida albicans

| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Amphotericin B | 0.25 - 1 | 0.5 | 1 | [6] |

| Nystatin | 0.5 - 4 | 2 | 4 | [7] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of polyene antibiotics. These protocols are adaptable for the study of this compound.

4.1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.

-

Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[8]

4.2. Ion Leakage Assay

This assay measures the extent of membrane damage by quantifying the leakage of intracellular ions.

-

Fungal Cell Preparation: Fungal cells are grown to mid-log phase, harvested, and washed with a non-ionic buffer (e.g., sorbitol solution).

-

Treatment: The cells are resuspended in the buffer and treated with various concentrations of the antifungal agent.

-

Conductivity Measurement: At specific time intervals, the conductivity of the cell suspension is measured using a conductivity meter. An increase in conductivity indicates ion leakage from the cells.

-

Total Ion Leakage: As a positive control for 100% leakage, a sample of cells is boiled or treated with a strong detergent to release all intracellular ions.

-

Calculation: The percentage of ion leakage is calculated relative to the total ion leakage control.[4][9][10][11]

4.3. Ergosterol Binding Assay (Fluorescence Spectroscopy)

This method can be used to study the direct interaction between a polyene and ergosterol.

-

Liposome (B1194612) Preparation: Unilamellar vesicles (liposomes) containing a fluorescent sterol analogue like dehydroergosterol (B162513) (DHE) are prepared.

-

Fluorescence Measurement: The intrinsic fluorescence of DHE is measured.

-

Polyene Addition: The polyene antibiotic is added to the liposome suspension.

-

Fluorescence Quenching/Enhancement: Binding of the polyene to DHE can lead to changes in the fluorescence intensity or anisotropy, which can be used to determine binding affinity.[12][13][14]

The following diagram outlines a typical experimental workflow for assessing the antifungal mechanism of a polyene antibiotic.

Caption: Experimental workflow for investigating polyene antifungal mechanism.

Fungal Signaling Responses to this compound-Induced Membrane Stress

The damage to the fungal cell membrane and cell wall caused by polyene antibiotics triggers a compensatory stress response mediated by conserved signaling pathways.

5.1. The Cell Wall Integrity (CWI) Pathway:

The CWI pathway is a critical response mechanism to cell wall stress. It is a MAP kinase cascade that ultimately activates transcription factors to upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to repair the damage caused by the antifungal agent.[15]

5.2. The High Osmolarity Glycerol (HOG) Pathway:

The HOG pathway is another MAP kinase cascade that is activated in response to osmotic stress, which can be induced by the leakage of intracellular solutes caused by polyene action. This pathway leads to the production and accumulation of intracellular glycerol to counteract the osmotic imbalance.[15]

The diagram below illustrates the logical relationship of these signaling pathways in response to polyene-induced membrane stress.

Caption: Fungal signaling response to polyene-induced membrane stress.

Conclusion

While specific research on this compound is limited, its classification as a polyene antibiotic strongly suggests a mechanism of action centered on the disruption of fungal cell membrane integrity through interaction with ergosterol. The models of pore formation and ergosterol sequestration, derived from studies on Amphotericin B and Nystatin, provide a robust framework for understanding its antifungal properties. Future research employing the experimental protocols outlined in this guide would be invaluable in definitively elucidating the precise molecular interactions and cellular consequences of this compound treatment, potentially revealing nuances that differentiate it from other members of the polyene class. A deeper understanding of these mechanisms is crucial for the development of new antifungal strategies and for optimizing the use of this class of antibiotics in clinical and research settings.

References

- 1. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 5. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence techniques using dehydroergosterol to study cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced fluorescence of ergosterol by iodination and determination of ergosterol by fluorodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mapping of Antifungal Mechanisms Accessing Biomaterials and New Agents to Target Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Dermostatin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces viridogriseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin, a polyene macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces viridogriseus. Comprising two primary components, this compound A and this compound B, this compound exhibits significant antifungal activity. As a member of the hexaene subgroup of polyenes, its mechanism of action is predicated on binding to ergosterol (B1671047) in fungal cell membranes, leading to disruption of membrane integrity and subsequent cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including generalized experimental protocols and a putative biosynthetic pathway. The information presented herein is synthesized from available literature, with the acknowledgment that specific details from the original discovery publications are limited.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics. In 1962, Bhate and colleagues at Hindustan Antibiotics in India reported the discovery of a new antifungal antibiotic, this compound, from Streptomyces viridogriseus. Subsequent research led to its purification and the structural elucidation of its major components, this compound A and this compound B. These compounds are classified as hexaene polyene macrolides, a class of molecules known for their broad-spectrum antifungal properties. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and related polyene antibiotics.

Physicochemical Properties of this compound

This compound is a mixture of two closely related compounds, this compound A and this compound B, which differ by a single methylene (B1212753) group in one of the side chains.

| Property | This compound A | This compound B |

| Molecular Formula | C₄₀H₆₄O₁₁ | C₄₁H₆₆O₁₁ |

| Molecular Weight | 720.93 g/mol | 734.96 g/mol |

| Appearance | Golden-yellow needles | Golden-yellow needles |

| Solubility | Soluble in aqueous methanol (B129727) | Soluble in aqueous methanol |

| UV Absorption Maxima | 223, 282, 383 nm | 223, 282, 383 nm |

| General Classification | Hexaene Polyene Macrolide Antibiotic | Hexaene Polyene Macrolide Antibiotic |

Experimental Protocols

The following protocols are generalized methodologies for the production and isolation of polyene antibiotics from Streptomyces and are intended to serve as a baseline for the production of this compound from Streptomyces viridogriseus. Specific parameters from the original research by Bhate et al. and Narasimhachari et al. are not fully available in accessible literature.

Fermentation of Streptomyces viridogriseus

Objective: To cultivate S. viridogriseus under conditions optimized for the production of this compound.

Materials:

-

Streptomyces viridogriseus culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (a complex medium containing a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. viridogriseus spores or mycelia from a slant culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture in a shake flask or a controlled fermenter at 28-30°C for 5-7 days. Maintain adequate aeration and agitation.

-

Monitoring: Periodically monitor the fermentation for pH, cell growth (mycelial dry weight), and antibiotic production (using a bioassay against a sensitive fungal strain or HPLC analysis).

Extraction of this compound from Fermentation Broth

Objective: To extract the crude this compound from the fermentation culture.

Materials:

-

Fermentation broth of S. viridogriseus

-

Organic solvent (e.g., methanol, acetone, ethyl acetate, or chloroform)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Mycelial Separation: Separate the mycelia from the culture broth by centrifugation or filtration. This compound is primarily located in the mycelia.

-

Solvent Extraction: Resuspend the mycelial cake in an organic solvent (e.g., methanol or acetone) and agitate for several hours to extract the this compound.

-

Filtration and Concentration: Filter the mixture to remove the mycelial debris. Concentrate the filtrate containing the crude this compound extract under reduced pressure using a rotary evaporator.

Purification of this compound

Objective: To purify this compound A and B from the crude extract.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of chloroform (B151607) and methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water)

Procedure:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Fraction Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.

-

Preparative HPLC: For final purification and separation of this compound A and B, subject the semi-purified fraction to preparative HPLC on a C18 column. Use an appropriate mobile phase and isocratic or gradient elution to resolve the two components.

-

Lyophilization: Collect the purified fractions of this compound A and B and lyophilize to obtain the pure compounds as powders.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound, being a polyketide, is synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a putative modular organization of the PKS responsible for the biosynthesis of the this compound aglycone.

Caption: Putative modular organization of the Type I PKS for this compound biosynthesis.

Antifungal Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi, including yeasts and filamentous fungi. Its primary mode of action is consistent with that of other polyene antibiotics.

Antifungal Spectrum

| Fungal Group | Susceptibility |

| Yeasts (Candida spp.) | Susceptible |

| Filamentous Fungi | Susceptible |

| Dermatophytes | Susceptible |

Mechanism of Action

The mechanism of action of this compound involves its interaction with ergosterol, a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Caption: Mechanism of action of this compound on fungal cells.

Conclusion

The Structural Elucidation of Dermostatin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A and B are polyene macrolide antibiotics produced by the bacterium Streptomyces viridogriseus.[1] Like other polyene antifungals, their biological activity stems from their ability to interact with sterols in fungal cell membranes, leading to increased permeability and cell death.[2] The structural elucidation of these complex natural products has been a multi-step process involving a combination of chromatographic separation, spectroscopic analysis, and chemical degradation. This technical guide provides a comprehensive overview of the methodologies and data that have been instrumental in defining the chemical structures of this compound A and B.

Physicochemical Properties

The initial characterization of this compound A and B involved the determination of their fundamental physicochemical properties. These properties provide essential information for their isolation, purification, and preliminary structural assessment.

| Property | This compound A | This compound B | Reference |

| Molecular Formula | Not explicitly found in searches | C41H66O11 | [3] |

| Molecular Weight | ~565 (for crystalline this compound) | 734.96 g/mol | [1][3] |

| UV-Vis λmax (in alcohol) | 350, 333, 317 nm (acid hydrolysis product) | Not explicitly found in searches | [1] |

| UV-Vis λmax (of nona-acetate in different solvents) | Characteristic spectrum of a carbonyl conjugated hexaene | Characteristic spectrum of a carbonyl conjugated hexaene | [4] |

| Appearance | Crystalline | Crystalline | [1] |

Experimental Protocols

The structural elucidation of this compound A and B relied on a series of key experimental procedures, from the initial isolation from the producing organism to the detailed analysis of their chemical structure.

Isolation and Purification

The initial step in the structural elucidation of this compound A and B is their isolation from the fermentation broth of Streptomyces viridogriseus and subsequent purification to obtain the individual components.

Workflow for Isolation and Purification of this compound A and B

Caption: Workflow for the isolation and purification of this compound A and B.

Detailed Methodologies:

-

Fermentation: Cultures of Streptomyces viridogriseus are grown in a suitable nutrient medium to encourage the production of this compound.

-

Extraction: The mycelia are harvested from the fermentation broth and extracted with a suitable organic solvent, such as methanol (B129727) or butanol, to obtain a crude extract containing the this compound complex.[5]

-

Chromatographic Separation: The crude extract, which contains a mixture of this compound A, B, and other related components, is subjected to various chromatographic techniques to separate the individual compounds.[4]

-

Column Chromatography: A preliminary separation step to fractionate the crude extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to separate the closely related components of the this compound complex.[4]

-

Counter Current Distribution (CCD): A liquid-liquid extraction technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[4]

-

-

Activity Testing: Each fraction obtained from the chromatographic separation is tested for its antifungal activity to identify the fractions containing the active this compound components.[4]

Spectroscopic Analysis

Once purified, this compound A and B are subjected to a suite of spectroscopic techniques to determine their chemical structure, including the connectivity of atoms and their spatial arrangement.

Workflow for Spectroscopic Analysis of this compound A and B

Caption: Workflow for the spectroscopic analysis of this compound A and B.

Detailed Methodologies:

-

UV-Visible Spectroscopy: This technique is used to identify the presence of a conjugated polyene system, a characteristic feature of this class of antibiotics. The UV spectrum of the acid hydrolysis product of this compound showed maxima at 350, 333, and 317 nm.[1] The UV-visible spectrum of this compound nona-acetate exhibits the characteristic signature of a carbonyl conjugated hexaene.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound indicated the presence of unsaturation with absorption peaks at 3040, 1630, and 1570 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for determining the carbon-hydrogen framework of a molecule. Structural and configurational studies of this compound nona-acetate using 500 MHz 1H NMR and 125 MHz 13C NMR were crucial in assigning the various functional groups in this compound A and B.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compounds. The molecular weight of crystalline this compound was determined to be approximately 565 by the osmometric method.[1] The molecular weight of this compound B is listed as 734.96 g/mol .[3]

Structural Data

The culmination of these experimental procedures is the determination of the chemical structures of this compound A and B.

Spectroscopic Data

Table 2: Representative 1H NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.0 - 7.5 | m | - | Polyene protons |

| 3.5 - 4.5 | m | - | Protons on carbon atoms bearing hydroxyl groups |

| 1.0 - 2.5 | m | - | Aliphatic protons |

| 0.8 - 1.0 | d, t | - | Methyl protons |

Table 3: Representative 13C NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

| Chemical Shift (ppm) | Assignment |

| 120 - 140 | Polyene carbons |

| 60 - 80 | Carbons bearing hydroxyl groups |

| 170 - 180 | Carbonyl carbon (lactone) |

| 10 - 40 | Aliphatic carbons |

Table 4: Representative Mass Spectrometry Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

| m/z | Interpretation |

| [M+H]+ | Protonated molecular ion |

| [M+Na]+ | Sodiated molecular ion |

| [M-H2O]+ | Loss of water |

| [M-CnHnO_n]+ | Fragmentation of the macrolide ring |

Conclusion

The structural elucidation of this compound A and B is a classic example of natural product chemistry, requiring a systematic and multi-disciplinary approach. The combination of sophisticated chromatographic separation techniques and powerful spectroscopic methods has been essential in unraveling the complex structures of these potent antifungal agents. Further research to obtain and publish the complete assigned NMR and mass spectral data would be of significant value to the scientific community, aiding in the development of new antifungal drugs and providing a more complete understanding of the structure-activity relationships of polyene macrolide antibiotics.

References

- 1. karger.com [karger.com]

- 2. A Comprehensive Review of the Structure Elucidation of Tannins from Terminalia Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound B | C41H66O11 | CID 10533002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Dermostatin Polyketide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of the polyketide antibiotic Dermostatin has not been extensively characterized in publicly available scientific literature. Consequently, this guide presents a hypothetical biosynthetic pathway based on the well-understood biosynthesis of analogous polyene macrolide antibiotics, such as nystatin (B1677061) and amphotericin. The experimental protocols and quantitative data provided are generalized examples from the field of polyketide biosynthesis research and should be adapted and validated for the study of this compound.

Introduction

This compound, a polyene macrolide antibiotic, exhibits significant antifungal activity. Its complex structure, characterized by a large macrolactone ring with a conjugated polyene system, is assembled by a Type I modular polyketide synthase (PKS). Understanding the intricate enzymatic machinery responsible for this compound's biosynthesis is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective antifungal agents through biosynthetic engineering. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, from precursor metabolism to the final assembly of the bioactive molecule.

The this compound Polyketide Synthase (PKS) Gene Cluster: A Hypothetical Model

Based on the biosynthesis of other polyene macrolides, the this compound gene cluster is predicted to be a large, contiguous region of DNA encoding a set of multifunctional PKS enzymes, along with tailoring enzymes responsible for post-PKS modifications, regulation, and export.

Table 1: Hypothetical Genes in the this compound Biosynthetic Cluster

| Gene (Putative) | Proposed Function |

| derPKS1-6 | Modular Polyketide Synthases |

| derT | Thioesterase (TE) |

| derR | Regulatory Protein |

| derE | Efflux Pump |

| derO1, derO2 | P450 Monooxygenases (Oxidative tailoring) |

The Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of the this compound polyketide backbone is a multi-step process catalyzed by the modular PKS enzymes. Each module is responsible for the incorporation and modification of a specific extender unit.

Precursor Supply

The biosynthesis initiates with the loading of a starter unit, likely acetyl-CoA, onto the loading module of the PKS. The subsequent elongation of the polyketide chain is fueled by the incorporation of extender units, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism.

Table 2: Precursor Units for this compound Biosynthesis (Hypothetical)

| Precursor | Source in Primary Metabolism |

| Acetyl-CoA (Starter Unit) | Glycolysis, Fatty Acid Oxidation |

| Malonyl-CoA (Extender Unit) | Carboxylation of Acetyl-CoA |

| Methylmalonyl-CoA (Extender Unit) | Propionyl-CoA carboxylation, Succinyl-CoA conversion |

The Polyketide Assembly Line

The growing polyketide chain is passed sequentially from one PKS module to the next in an assembly-line fashion. Each module contains a specific set of catalytic domains that determine the structure of the incorporated unit.

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation to elongate the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Eliminates a water molecule to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these domains within each module dictates the final structure of the this compound macrolactone.

Post-PKS Modifications

Following the assembly of the polyketide chain and its release from the PKS by a thioesterase (TE) domain, the macrolactone undergoes several tailoring steps to yield the final bioactive this compound molecule. These modifications are catalyzed by enzymes encoded within the gene cluster and may include hydroxylations and other oxidative reactions.

Caption: Hypothetical Biosynthesis Pathway of this compound.

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols that can be adapted for this purpose.

Gene Knockout and Heterologous Expression

To confirm the involvement of a putative gene in this compound biosynthesis, gene knockout experiments are essential. Heterologous expression of the entire gene cluster in a model host can confirm its role in producing the antibiotic.

Caption: Generalized Workflow for Gene Knockout in Streptomyces.

Precursor Feeding Studies

To identify the starter and extender units, feeding experiments with isotopically labeled precursors can be performed. The incorporation of the label into the this compound molecule is then detected by mass spectrometry.

Table 3: Example of a Precursor Feeding Experiment Setup

| Experimental Group | Precursor Fed (Isotopically Labeled) | Expected Mass Shift in this compound |

| Control | Unlabeled glucose | None |

| Experiment 1 | [1-¹³C]-Acetate | +1 for each acetate-derived unit |

| Experiment 2 | [¹³C-methyl]-L-methionine | +1 for each propionate-derived unit |

Enzyme Assays

Biochemical characterization of the individual PKS domains and tailoring enzymes can be achieved through in vitro assays using purified recombinant proteins.

Table 4: Illustrative Enzyme Kinetic Data for a PKS Acyltransferase Domain

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Malonyl-CoA | 50 | 10 | 3.3 x 10³ |

| Methylmalonyl-CoA | 250 | 2 | 1.3 x 10² |

| Ethylmalonyl-CoA | >1000 | <0.1 | - |

(Note: The data in this table is hypothetical and serves as an example of the type of quantitative data that would be generated.)

Signaling Pathways and Regulation

The production of this compound is likely tightly regulated, involving pathway-specific regulators encoded within the gene cluster and global regulators that respond to nutritional and environmental cues.

Caption: Hypothetical Regulatory Cascade for this compound Production.

Conclusion and Future Directions

While the precise details of the this compound biosynthetic pathway await experimental elucidation, the foundational knowledge of polyketide biosynthesis provides a robust framework for its investigation. Future research efforts should focus on sequencing the genome of a this compound-producing organism to identify the biosynthetic gene cluster. Subsequent genetic and biochemical studies will be crucial to functionally characterize the PKS modules and tailoring enzymes. This knowledge will not only demystify the assembly of this potent antifungal agent but also pave the way for the rational design of novel this compound analogs with improved therapeutic properties.

Unlocking Nature's Pharmacy: A Technical Guide to the Identification and Analysis of the Dermostatin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies required to identify, characterize, and engineer the biosynthetic gene cluster for dermostatin, a potent polyketide antibiotic. Given that this compound is an oxo-hexaene macrolide, this guide will draw upon established principles of polyketide synthase (PKS) gene cluster analysis, using the well-studied nystatin (B1677061) gene cluster as a comparative model. While the specific this compound-producing organism and its gene cluster are not yet fully publicly characterized, this document outlines a robust framework for their discovery and functional analysis, empowering researchers to unlock the therapeutic potential of this and other complex natural products.

Introduction to this compound and Polyketide Biosynthesis

This compound is a polyene macrolide antibiotic characterized by a large macrolactone ring with a conjugated polyene system. Its structure, particularly the presence of a hexaene moiety, suggests its biosynthesis is governed by a Type I modular polyketide synthase (PKS). These PKSs are enzymatic assembly lines where each module is responsible for the addition and modification of a specific extender unit, typically acetate (B1210297) or propionate, to the growing polyketide chain. The modular nature of these gene clusters offers significant opportunities for biosynthetic engineering to create novel, more effective derivatives.

Identification of the this compound Biosynthetic Gene Cluster

The primary step in analyzing the this compound biosynthetic pathway is the identification of its corresponding gene cluster. This is typically achieved through a combination of genomic library screening and in silico genome mining.

Experimental Workflow for Gene Cluster Identification

The following diagram illustrates a typical workflow for identifying a target polyketide gene cluster from a producing organism, presumed to be a Streptomyces species.

Experimental Protocols

2.2.1. Genomic DNA Isolation from Streptomyces

-

Inoculate a suitable liquid medium (e.g., TSB) with a fresh culture of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.

-

Harvest the mycelium by centrifugation at 5,000 x g for 10 minutes.

-

Wash the mycelium with a sterile sucrose (B13894) solution (e.g., 10.3% sucrose).

-

Resuspend the mycelium in a lysis buffer containing lysozyme (B549824) and incubate at 37°C for 1-2 hours to degrade the cell wall.

-

Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.

-

Perform a phenol-chloroform extraction to remove proteins and other cellular debris.

-

Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.

2.2.2. Cosmid Library Construction and Screening

-

Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Dephosphorylate a cosmid vector (e.g., pWEB) with calf intestinal phosphatase.

-

Ligate the genomic DNA fragments with the prepared cosmid vector.

-

Package the ligation mixture into lambda phage particles using a gigapackaging extract.

-

Transduce E. coli host cells with the packaged cosmids and select for antibiotic resistance conferred by the vector.

-

Screen the resulting library by colony hybridization using a radiolabeled DNA probe specific for a conserved domain of Type I PKS genes (e.g., the ketosynthase domain).

In Silico Analysis of the Putative this compound Gene Cluster

Once a candidate gene cluster is sequenced, bioinformatic tools are crucial for its initial characterization.

Gene Prediction and Annotation

Software such as antiSMASH or SMURF can be used to identify the boundaries of the biosynthetic gene cluster and predict the open reading frames (ORFs) and their putative functions based on homology to known genes.

Proposed this compound Gene Cluster Organization

Based on the structure of this compound A and the organization of the nystatin gene cluster, a hypothetical this compound gene cluster is presented below.

| Gene (Putative) | Proposed Function | Homolog in Nystatin Cluster |

| derA | Polyketide Synthase (PKS) - Loading module and early elongation modules | nysA |

| derB | Polyketide Synthase (PKS) - Elongation modules | nysB |

| derC | Polyketide Synthase (PKS) - Elongation modules and thioesterase domain | nysC |

| derD | Thioesterase (TE) | nysE |

| derE | P450 monooxygenase (hydroxylase) | nysL |

| derF | Dehydratase | nysG |

| derG | Ketoreductase | nysH |

| derH | Acyltransferase | nysI |

| derI | Regulator | nysRI |

| derJ | Transporter | nysJ |

Functional Characterization of the this compound Gene Cluster

To confirm the role of the identified gene cluster in this compound biosynthesis, functional studies are essential. These include gene inactivation and heterologous expression.

Gene Inactivation

Targeted inactivation of a key PKS gene (e.g., derA) within the native producing strain should abolish this compound production. This is typically achieved through homologous recombination.

Protocol: Gene Inactivation via Homologous Recombination

-

Clone two fragments (typically ~1-2 kb each) flanking the target gene into a temperature-sensitive, conjugative vector (e.g., pKC1139).

-

Introduce an antibiotic resistance cassette between the two flanking regions in the vector.

-

Introduce the resulting construct into the Streptomyces producer strain via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Select for exconjugants that have integrated the plasmid into their genome via a single crossover event.

-

Induce a second crossover event by culturing at a non-permissive temperature to resolve the integrated plasmid.

-

Screen for double-crossover mutants that have the target gene replaced by the resistance cassette.

-

Confirm the gene replacement by PCR and Southern blot analysis.

-

Analyze the mutant strain for the loss of this compound production using HPLC or LC-MS.

Heterologous Expression

Expressing the entire this compound gene cluster in a well-characterized, genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces lividans, provides definitive proof of its function.

Workflow for Heterologous Expression

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I PKS pathway, as illustrated below.

Quantitative Data on Polyketide Production

The yield of polyketides from both native and heterologous producers can vary significantly. The following table provides a general range of production levels for similar polyketide antibiotics.

| Production System | Typical Titer Range (mg/L) | Factors Influencing Yield |

| Native Streptomyces strain | 10 - 500 | Media composition, fermentation conditions, genetic regulation |

| Heterologous Streptomyces host | 1 - 100 | Promoter strength, codon usage, precursor supply, host strain selection |

| Engineered high-producing strain | 1000 - 5000+ | Metabolic engineering, pathway optimization, process development |

Conclusion

The identification and analysis of the this compound gene cluster represent a significant undertaking that combines classical microbiology, molecular genetics, and bioinformatics. The protocols and workflows outlined in this guide provide a robust framework for researchers to approach this challenge. By successfully characterizing and engineering the this compound biosynthetic pathway, there is immense potential to develop novel and improved antifungal agents to combat the growing threat of drug-resistant pathogens. This guide serves as a foundational resource for scientists and drug development professionals poised to explore the vast and largely untapped chemical diversity of microbial natural products.

Dermostatin: An In-Depth Technical Guide on its Antifungal Spectrum Against Pathogenic Yeasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene antibiotic with known antifungal properties.[1][2] Originally described in the early 1970s, its activity against several pathogenic yeasts has been noted, positioning it within a significant class of antimycotic agents.[3] Polyene antifungals are a class of antimicrobial compounds primarily derived from Streptomyces bacteria.[4] This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound against pathogenic yeasts, details the standardized experimental protocols for evaluating such activity, and illustrates the underlying molecular mechanisms and experimental workflows. Due to the limited availability of recent quantitative data for this compound, this guide also incorporates established methodologies and general knowledge of polyene antifungals to provide a complete framework for its evaluation.

Antifungal Spectrum of this compound

Early studies have indicated that this compound exhibits a broad spectrum of activity against various pathogenic fungi. The primary available source, a study by Gordee et al. (1971), describes its effectiveness against several yeast and yeast-like fungi.[1][3] However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) are not extensively detailed in publicly available literature. The known spectrum of this compound is summarized below.

Table 1: Pathogenic Yeasts Susceptible to this compound

| Yeast Genera | Noted Activity |

| Candida | Antifungal activity observed.[3] |

| Cryptococcus | Antifungal activity observed.[3] |

| Blastomyces | Antifungal activity observed.[3] |

| Histoplasma | Antifungal activity observed.[3] |

In vivo studies have suggested that this compound's efficacy is comparable to Amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis.[1] However, it was found to be less effective than Amphotericin B against Candida albicans and Histoplasma capsulatum in animal models.[1]

Mechanism of Action of Polyene Antifungals

This compound belongs to the polyene class of antifungals.[4] The primary mechanism of action for this class involves a direct interaction with ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[5][6] This interaction leads to the disruption of the membrane's integrity, forming pores or channels. The formation of these channels results in the leakage of essential intracellular components, such as potassium and sodium ions, which ultimately leads to fungal cell death.[4][7] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.[7]

Caption: Mechanism of action of this compound as a polyene antifungal.

Experimental Protocols

To quantitatively assess the antifungal spectrum of a compound like this compound, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.

Methodology:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, typically RPMI-1640.

-

Inoculum Preparation: The yeast isolate to be tested is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density. This suspension is further diluted in the broth medium to achieve a final standardized inoculum concentration.

-

Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted this compound. A growth control well (inoculum without the drug) and a sterility control well (broth only) are also included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined by visual inspection or by using a spectrophotometric reader. It is the lowest concentration of this compound at which there is a significant inhibition of yeast growth compared to the growth control.

Caption: Workflow for the broth microdilution assay.

Disk Diffusion Assay

The disk diffusion method is a simpler, qualitative or semi-quantitative method to assess the susceptibility of a yeast to an antifungal agent.

Methodology:

-

Inoculum Preparation: A standardized yeast suspension is prepared as described for the broth microdilution assay.

-

Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) to create a uniform lawn of yeast.

-

Disk Application: A paper disk impregnated with a known concentration of this compound is placed onto the center of the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Reading Results: The diameter of the zone of inhibition (the area around the disk where yeast growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the yeast to the antifungal agent.

References

- 1. The antifungal activity of this compound. | Semantic Scholar [semanticscholar.org]

- 2. This compound A | Affiniti Research [affiniti-res.com]

- 3. The antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 5. Polyenes - Life Worldwide [en.fungaleducation.org]

- 6. drugs.com [drugs.com]

- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

An In-Depth Technical Guide on the In Vitro Antifungal Activity of Dermostatin Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Dermostatin, a polyene macrolide antibiotic, against the opportunistic fungal pathogen Candida albicans. It includes summaries of quantitative susceptibility data, detailed experimental protocols, and visualizations of the drug's mechanism of action and standard testing workflows. This compound is chemically identical to Nystatin (B1677061), and as such, data for Nystatin is used extensively throughout this document.

Mechanism of Action

This compound, like other polyene antifungals, exerts its effect by targeting ergosterol (B1671047), the primary sterol component in the fungal cell membrane.[1][2][3] This interaction is fundamental to its fungicidal activity.

Key Steps in the Mechanism of Action:

-

Binding to Ergosterol: this compound has a high affinity for ergosterol and selectively binds to it within the C. albicans cell membrane.[1][4] This specificity is a key reason for its selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol.[1]

-

Pore Formation: Upon binding, multiple this compound molecules aggregate and insert into the membrane, forming transmembrane pores or channels.[1][4][5]

-

Disruption of Membrane Integrity: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly potassium ions (K+) and other small molecules.[1][2]

-

Cell Death: The loss of ionic gradients and vital cellular contents leads to metabolic disruption, acidification, and ultimately, fungal cell death.[1][2]

-

Induction of Oxidative Stress: Beyond direct membrane damage, the disruption can trigger a cascade of intracellular events resulting in the production of reactive oxygen species (ROS), which further damages cellular components and contributes to the antifungal effect.[1]

Caption: this compound's mechanism of action against the Candida albicans cell membrane.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of this compound (Nystatin) against Candida albicans is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. The data below is compiled from various studies utilizing standardized broth microdilution methods.

Table 1: Summary of this compound (Nystatin) MICs against Candida albicans

| Study Reference | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

|---|---|---|---|---|---|

| Arikan et al. (2002)[6] | NCCLS M27-A (RPMI) | 0.03 - 16 | - | 2 | Tested against 168 clinical Candida isolates. |

| Nenoff et al. (2016)[7] | EUCAST (RPMI) | 0.625 - 1.25 | 1.25 | 1.25 | Visual reading after 24h incubation. |

| Ghannoum et al. (2010)[8] | CLSI M27 (RPMI) | 4 - 8 | - | - | Median MICs for two C. albicans isolates were 8 µg/mL. |

| Shokri et al. (2020)[9] | CLSI M60 | - | - | - | Geometric Mean MIC was 0.042 µg/mL against fluconazole-sensitive C. albicans. |

-

MIC₅₀: The concentration of the drug that inhibits 50% of the tested isolates.

-

MIC₉₀: The concentration of the drug that inhibits 90% of the tested isolates.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed methodology for determining the MIC of this compound against C. albicans, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method.[10][11][12] This method is the gold standard for yeast susceptibility testing.

3.1. Materials

-

Candida albicans isolate

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS buffer

-

This compound (Nystatin) powder

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator (35°C)

3.2. Inoculum Preparation

-

Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

-

Select several well-isolated colonies (≥5) and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.

-

Dilute this stock suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of stock into 10 mL of RPMI) to achieve a final working inoculum concentration of 1–5 x 10³ CFU/mL.

3.3. Antifungal Agent Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations (e.g., ranging from 0.06 to 32 µg/mL).

3.4. Microtiter Plate Assay

-

Dispense 100 µL of each twofold this compound dilution into the appropriate wells of a 96-well microtiter plate.

-

Add 100 µL of the working C. albicans inoculum to each well. This brings the final volume to 200 µL and halves the antifungal concentration to the final test range (e.g., 0.03 to 16 µg/mL).

-

Include a positive control well (100 µL inoculum + 100 µL drug-free RPMI) and a negative control well (200 µL drug-free RPMI) for each isolate.

-

Seal the plate and incubate at 35°C for 24 to 48 hours.

3.5. Determination of MIC

-

Read the plate visually using a reading mirror or spectrophotometrically at 450 nm.

-

The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the positive (drug-free) control well.

Caption: Standard workflow for antifungal susceptibility testing via broth microdilution.

Factors Influencing In Vitro Activity

Several experimental variables can influence the outcome of in vitro susceptibility tests for this compound and other polyenes:

-

Test Medium: Different media can affect drug activity. For instance, studies have shown that Nystatin MICs can be higher in certain media like Antibiotic Medium 3 (AM3) compared to the standard RPMI-1640.[6]

-

Incubation Time: While CLSI methodology for Candida recommends reading endpoints at 48 hours, readings at 24 hours are often possible and may be more clinically relevant for some isolates.[13]

-

Endpoint Reading: Visual reading is standard, but spectrophotometric methods can also be used, which may yield slightly different MIC values.[7]

-

Biofilm Formation: Candida albicans grown in biofilms exhibit significantly higher resistance to antifungal agents compared to their planktonic (free-floating) counterparts.[14] The MIC for sessile cells (SMIC) can be many times higher than the planktonic MIC.[14] Specialized assays using indicators like XTT are required to determine biofilm susceptibility.[15]

Conclusion

This compound demonstrates potent in vitro activity against Candida albicans by disrupting the fungal cell membrane through interaction with ergosterol. Standardized testing methods, such as the CLSI M27 protocol, provide a reliable framework for quantifying this activity, with reported MIC values typically falling in a low microgram-per-milliliter range. However, researchers must consider the significant increase in resistance observed when C. albicans adopts a biofilm mode of growth. The data and protocols presented here serve as a foundational guide for professionals engaged in antifungal research and development.

References

- 1. What is the mechanism of Nystatin? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Nystatin on the Cryptococcus neoformans Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen responsible for life-threatening meningitis, particularly in immunocompromised individuals. The fungal cell membrane, a critical structure for maintaining cellular integrity and function, presents a prime target for antifungal therapies. This technical guide provides an in-depth examination of the effects of Nystatin, a polyene antifungal agent, on the cell membrane of Cryptococcus neoformans. It details the mechanism of action, presents quantitative data from relevant studies, outlines key experimental protocols for investigating membrane interactions, and visualizes the cellular stress response pathways activated by membrane disruption.

Introduction

The cell membrane of Cryptococcus neoformans is a dynamic and essential barrier composed of a phospholipid bilayer interspersed with proteins and sterols.[1] Unlike mammalian cells which contain cholesterol, the predominant sterol in fungal membranes is ergosterol (B1671047).[2] This distinction is a cornerstone of antifungal drug development, allowing for selective toxicity. Ergosterol plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] Polyene antibiotics, such as Nystatin, exploit the presence of ergosterol to exert their antifungal effects. Understanding the precise interactions between Nystatin and the cryptococcal cell membrane is vital for optimizing existing therapies and developing novel antifungal strategies.

Mechanism of Action of Nystatin

The primary mechanism of action for Nystatin involves its high affinity for ergosterol within the fungal cell membrane. This interaction leads to a cascade of events that compromise membrane integrity and ultimately result in cell death.

-

Binding to Ergosterol: Nystatin molecules bind to ergosterol, forming aggregates within the lipid bilayer.

-

Pore Formation: These Nystatin-ergosterol complexes assemble into transmembrane channels or pores.

-

Increased Permeability: The formation of these pores disrupts the selective permeability of the cell membrane.

-

Leakage of Intracellular Components: This disruption allows for the uncontrolled efflux of essential ions, such as K+, and small organic molecules from the cytoplasm.

-

Cell Death: The loss of ionic gradients and vital cellular contents leads to the cessation of metabolic activity and cell death.

Mutants of Cryptococcus neoformans that are resistant to Nystatin often exhibit alterations in their sterol composition, such as a loss of ergosterol, which underscores the critical role of this sterol in the drug's mechanism of action.[3]

Quantitative Data on Membrane Disruption

While specific quantitative data for Nystatin's effect on Cryptococcus neoformans is not abundant in publicly available literature, data from studies on other polyenes and related experimental systems provide valuable insights. The following tables summarize relevant quantitative findings that illustrate the impact of membrane-targeting agents.

Table 1: Ergosterol Content in Cryptococcus neoformans

| Cell Type | Relative Filipin Signal (Median) | Fold Increase vs. Yeast |

| Yeast | Low | 1x |

| Hyphae | Low | 1x |

| Basidia | Moderate | 5x |

| Spores | High | 40x |

| Data adapted from a study on ergosterol distribution in C. neoformans, where Filipin staining is used to quantify ergosterol levels.[2] |

Table 2: Susceptibility of C. neoformans to Amphotericin B (a Polyene similar to Nystatin) *

| Form | Drug Concentration for 50% Viability Reduction (XTT Assay) | Drug Concentration for 80% Killing (CFU Assay) |

| Planktonic Cells | ~0.5 µg/ml | 2 µg/ml |

| Biofilm | ~6.0 µg/ml | 8 µg/ml |

| Data illustrates the increased resistance of biofilm forms of C. neoformans to polyene antifungals.[4] |

Key Experimental Protocols

Investigating the effects of Nystatin on the Cryptococcus neoformans cell membrane involves a variety of in vitro assays. Below are detailed protocols for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

Cryptococcus neoformans strain (e.g., H99)

-

Yeast Peptone Dextrose (YPD) broth

-

Nystatin

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Culture C. neoformans in YPD broth overnight at 30°C.

-

Adjust the yeast cell suspension to a concentration of 1-5 x 10^5 cells/mL in fresh YPD broth.

-

Prepare serial dilutions of Nystatin in YPD broth in a 96-well plate.

-

Inoculate each well with the yeast suspension. Include positive (no drug) and negative (no cells) controls.

-

Incubate the plate at 30°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay quantifies membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Materials:

-

C. neoformans cells treated with Nystatin

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Incubate C. neoformans cells with varying concentrations of Nystatin for a defined period.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing PI.

-

Incubate in the dark for 15-30 minutes.

-

Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence correlates with increased membrane permeability.[5]

Electrolyte Leakage Assay

This method assesses membrane integrity by measuring the leakage of electrolytes from the cytoplasm into the surrounding medium.

Materials:

-

Nystatin-treated C. neoformans cells

-

Deionized water

-

Conductivity meter

Procedure:

-

Treat C. neoformans cells with Nystatin.

-

Wash the cells thoroughly with deionized water to remove external electrolytes.

-

Resuspend the cells in a known volume of deionized water.

-

Measure the initial conductivity of the suspension.

-

Incubate for a set time, then measure the final conductivity.

-

To determine the total electrolyte content, boil or autoclave the cell suspension to cause complete lysis, cool to room temperature, and measure the total conductivity.

-

Calculate the percentage of electrolyte leakage relative to the total electrolyte content.[6]

Signaling Pathways Activated by Membrane Stress

Disruption of the cell membrane by Nystatin induces significant cellular stress, which in turn activates a network of signaling pathways aimed at mitigating the damage and promoting survival. The primary pathways implicated in the response to cell wall and membrane stress in Cryptococcus neoformans are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[7][8]

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to damage to the cell wall and membrane. It is primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.

High Osmolarity Glycerol (HOG) and Calcineurin Pathways

The HOG pathway is primarily responsible for responding to osmotic stress, which would be induced by the leakage of ions caused by Nystatin. The Calcineurin pathway is a calcium-dependent signaling cascade crucial for survival under various stress conditions, including high temperature and cell wall stress.[8][9] These pathways likely act in concert with the CWI pathway to coordinate a comprehensive stress response.

Conclusion

Nystatin's efficacy against Cryptococcus neoformans is fundamentally linked to its ability to disrupt the ergosterol-rich cell membrane. This interaction leads to pore formation, increased permeability, and ultimately, cell death. The resulting cellular stress activates a complex network of signaling pathways, including the CWI, HOG, and Calcineurin pathways, as the fungus attempts to mitigate the damage. A thorough understanding of these mechanisms and the application of the detailed experimental protocols are essential for the continued development of effective antifungal therapies and for overcoming the challenges posed by antifungal resistance.

References

- 1. Frontiers | Ultrastructural Study of Cryptococcus neoformans Surface During Budding Events [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Susceptibility of Cryptococcus neoformans Biofilms to Antifungal Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Potential of Synthetic Peptides against Cryptococcus neoformans: Mechanism of Action Studies Reveal Synthetic Peptides Induce Membrane–Pore Formation, DNA Degradation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ife.sk [ife.sk]

- 7. mdpi.com [mdpi.com]

- 8. Signalling pathways in the pathogenesis of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryptococcus neoformans, a fungus under stress - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin, a polyene macrolide antibiotic, exhibits a significant spectrum of antifungal activity. This technical guide synthesizes the primary research on its biological properties, with a focus on its mechanism of action, quantitative antifungal efficacy, and the experimental methodologies used for its characterization. This compound's primary mode of action involves a direct interaction with ergosterol (B1671047), a critical component of the fungal cell membrane, leading to membrane disruption and cell death. This guide provides a comprehensive overview of its in vitro activity against various pathogenic fungi and explores its effects on cellular signaling pathways, offering a valuable resource for researchers in mycology and antifungal drug development.

Introduction

This compound is a polyene antibiotic that has demonstrated notable antifungal properties.[1][2] Structurally characterized as an oxo-hexaene macrolide, it shares mechanistic similarities with other polyene antifungals like Amphotericin B. Its efficacy against a range of fungal pathogens, including species of Candida, Cryptococcus, Blastomyces, and Histoplasma, has been established in early in vivo studies.[1][2] This document provides an in-depth analysis of the primary research on this compound's biological activities, intended to serve as a technical resource for the scientific community.

Antifungal Activity

This compound's antifungal activity is comparable to that of Amphotericin B against certain fungal species. In vivo studies have shown its effectiveness against Cryptococcus neoformans and Blastomyces dermatitidis.[2] However, it was found to be less effective than Amphotericin B against Histoplasma capsulatum and Candida albicans in parenteral or oral administration.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Blastomyces dermatitidis | Data not available in search results | [2] |

| Candida albicans | Data not available in search results | [1][2] |

| Cryptococcus neoformans | Data not available in search results | [1][2] |

| Histoplasma capsulatum | Data not available in search results | [1][2] |

| Trichophyton sp. | Data not available in search results | [1] |

Note: Specific MIC values from the primary literature were not available in the performed searches. The table structure is provided as a template for data presentation.

Mechanism of Action

The primary mechanism of action of this compound, like other polyene antibiotics, is its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.

Effects on Cellular Signaling Pathways

While the direct interaction with ergosterol is the primary antifungal mechanism, the resulting membrane stress can trigger downstream cellular signaling pathways in fungi. Key pathways involved in responding to cell membrane and cell wall stress include the Calcineurin and the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's impact on these pathways are limited, it is plausible that the membrane damage it causes would activate these stress response cascades.

Calcineurin Signaling Pathway

The calcineurin pathway is a crucial Ca2+-calmodulin-activated signaling cascade that plays a vital role in fungal stress responses, virulence, and drug resistance.[3][4] Inhibition of this pathway often sensitizes fungal cells to antifungal agents that target the cell membrane.[4]

MAPK Signaling Pathways

Fungi possess several MAPK pathways that respond to different environmental stresses, including cell wall and osmotic stress. The Cell Wall Integrity (CWI) pathway, mediated by the MAPK Mkc1/Slt2, and the High Osmolarity Glycerol (HOG) pathway, mediated by Hog1, are critical for fungal survival upon cell envelope damage.

Cytotoxicity

The cytotoxic effects of this compound on mammalian cells have not been extensively reported in the available literature. As a polyene antibiotic, its selectivity is based on its higher affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes. However, at high concentrations, polyenes can exhibit toxicity to host cells.

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) | Assay | Reference |

| Data not available | Data not available | Data not available |

Note: Specific IC50 values for this compound were not found in the performed searches. This table is a template for presenting such data.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then made in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle-treated and untreated cells are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or SDS) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

This compound is a polyene antifungal agent with a mechanism of action centered on its interaction with fungal ergosterol. While early research demonstrated its in vivo efficacy, a comprehensive understanding of its quantitative antifungal activity and its specific effects on fungal signaling pathways requires further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate these aspects more thoroughly. A deeper understanding of this compound's biological properties will be instrumental in evaluating its potential as a therapeutic agent and in the broader context of antifungal drug discovery.